REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([CH2:9][CH:10]=[CH2:11])[CH:3]=1.C1C=C(Cl)C=C(C(OO)=[O:20])C=1.C(=O)([O-])[O-].[K+].[K+]>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH:10]([CH2:11][OH:20])[CH2:9][C:4]=2[CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)O)CC=C
|
Name
|
|
Quantity
|
17.4 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 1 hour at 50° C. in an oil bath
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then the reaction mixture was concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in MeOH (100 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 5 hours at 50° C
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
to elute
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(CC(O2)CO)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |